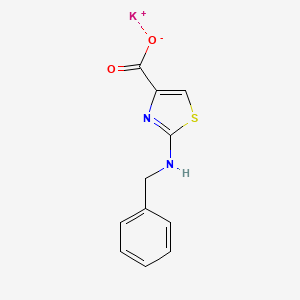

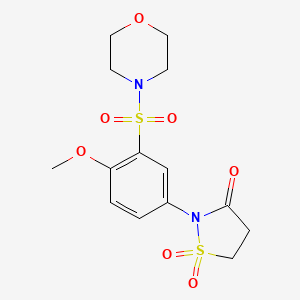

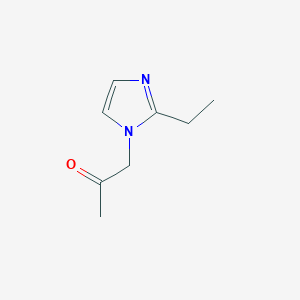

![molecular formula C21H19N3O3S B3198587 (3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone CAS No. 1015868-04-8](/img/structure/B3198587.png)

(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone

説明

The compound (3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone is a complex organic molecule. It is a derivative of pyrazole, which is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their wide range of applications in various fields, including their use as ligands in metal complexes .

Synthesis Analysis

The synthesis of similar pyrazole-based compounds has been reported in the literature. For instance, a study describes the synthesis of pyrazole-based ligands via the condensation of(3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study reports the preparation of a related compound through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base . Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is typically characterized by one pyrazolesp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to a metal . The exact molecular structure of the compound would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography . Chemical Reactions Analysis

Pyrazole-based compounds are known to exhibit catalytic properties in various chemical reactions. For example, they have been found to show excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The exact chemical reactions involving the specific compound(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone would need to be investigated further.

科学的研究の応用

Antimicrobial Activity

The compound has shown promising antimicrobial activity against Gram-positive microorganisms . This suggests the possible existence of Gram-positive bacteria-selective targets for compounds bearing a 3,5-dimethyl-1H-pyrazole moiety .

Antileishmanial Activity

Pyrazole-bearing compounds, such as the one , have demonstrated potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same compound has also shown promising antimalarial activity. Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Anti-tubercular Potential

Some derivatives of the compound have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Antioxidant Properties

Imidazole, a moiety present in the compound, is known for its antioxidant properties . This makes the compound potentially useful in combating oxidative stress-related diseases.

Anti-inflammatory Properties

Imidazole derivatives also exhibit anti-inflammatory properties , suggesting potential applications in the treatment of inflammatory diseases.

Antitumor Activity

The compound’s imidazole moiety is known to exhibit antitumor activities , indicating potential applications in cancer treatment.

Antidiabetic Properties

Imidazole derivatives have been reported to show antidiabetic activities , suggesting potential use in the management of diabetes.

作用機序

The mechanism of action of pyrazole-based compounds often involves their ability to coordinate with metal ions. This property makes them useful as precursors for the development of metalloenzymes . The specific mechanism of action of the compound would likely depend on its exact molecular structure and the context in which it is used.

特性

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-(2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-14-13-15(2)24(22-14)21(25)20-19(16-9-5-4-6-10-16)17-11-7-8-12-18(17)28(26,27)23(20)3/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBNVJPUFCFXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

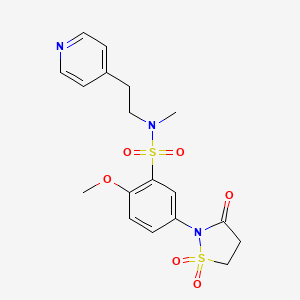

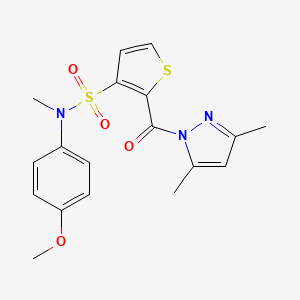

![3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]Propanal](/img/structure/B3198519.png)

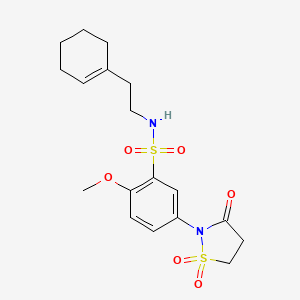

![Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-](/img/structure/B3198521.png)

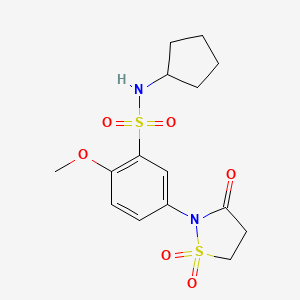

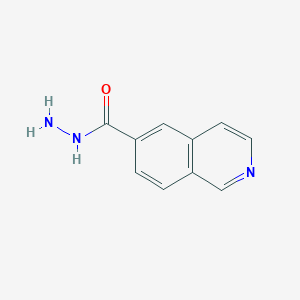

![8-bromo-5H-pyrido[4,3-b]indole](/img/structure/B3198528.png)